molecular formula C19H19ClN2O5 B4301985 ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate

ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate

Cat. No.: B4301985
M. Wt: 390.8 g/mol
InChI Key: IYQVCHRAODEGGF-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoyl group substituted with chlorine and nitro groups, an amino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzoyl chloride to introduce the nitro group. This is followed by the reaction with 4-methylphenylamine to form the corresponding amide. The final step involves esterification with ethyl 3-bromopropanoate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 3-[(4-chloro-3-aminobenzoyl)amino]-3-(4-methylphenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(4-chloro-3-aminobenzoyl)amino]-3-(4-methylphenyl)propanoate: A reduced form of the compound with an amino group instead of a nitro group.

    Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-ethylphenyl)propanoate: A derivative with an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both nitro and chlorine substituents on the benzoyl group, along with the ester functionality, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-3-27-18(23)11-16(13-6-4-12(2)5-7-13)21-19(24)14-8-9-15(20)17(10-14)22(25)26/h4-10,16H,3,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQVCHRAODEGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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